![molecular formula C23H28N10O4S B2828529 Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate CAS No. 673496-53-2](/img/no-structure.png)
Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N10O4S and its molecular weight is 540.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
One aspect of the scientific research on similar compounds includes the development of novel synthetic pathways. For instance, studies on the microwave-assisted synthesis of hybrid molecules featuring piperazine derivatives have explored their antimicrobial, antilipase, and antiurease activities. These methods highlight the versatility of piperazine-based compounds in generating bioactive molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, the sequential three-component synthesis of bis[purinyl]piperazines via a domino process underscores the efficiency of creating complex structures that could include derivatives of the compound (Fang, Fang, & Cheng, 2012).
Biological Evaluation and Potential Therapeutic Uses
The research applications extend beyond synthesis to the evaluation of biological activities and the exploration of therapeutic potentials. Notably, the compound dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester, a novel drug candidate designed for neuroprotective therapy against Alzheimer's disease, showcases the multifaceted biological activities of related compounds. This research demonstrates the compound's inhibition of acetylcholinesterase activity, antioxidant properties, and neuroprotection against toxicity, suggesting a promising avenue for the treatment of neurodegenerative disorders (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate involves the condensation of 2-(1-phenyltetrazol-5-yl)ethanethiol with 7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine, followed by reduction of the nitro group and subsequent coupling with ethyl 4-(piperazin-1-yl)benzoate.", "Starting Materials": [ "2-(1-phenyltetrazol-5-yl)ethanethiol", "7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine", "ethyl 4-(piperazin-1-yl)benzoate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-(1-phenyltetrazol-5-yl)ethanethiol with 7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine in ethanol using sodium hydroxide as a catalyst to form 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol.", "Step 2: Reduction of the nitro group in 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol using sodium borohydride in ethanol to form 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol.", "Step 3: Coupling of 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol with ethyl 4-(piperazin-1-yl)benzoate in ethanol using hydrochloric acid as a catalyst to form Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate." ] } | |
CAS RN |
673496-53-2 |
Product Name |
Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate |
Molecular Formula |
C23H28N10O4S |
Molecular Weight |
540.6 |
IUPAC Name |
ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28N10O4S/c1-4-37-23(36)31-12-10-30(11-13-31)20-24-18-17(19(34)29(3)22(35)28(18)2)32(20)14-15-38-21-25-26-27-33(21)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
InChI Key |
GLBRNZJJNZRYAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



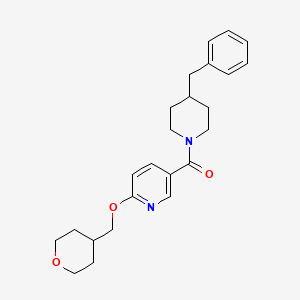
![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)
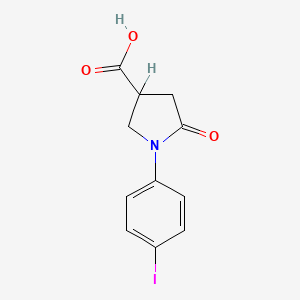
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)
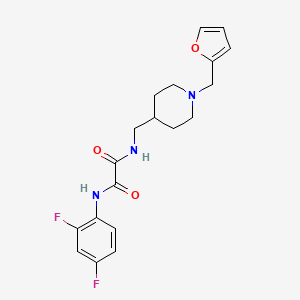
![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)
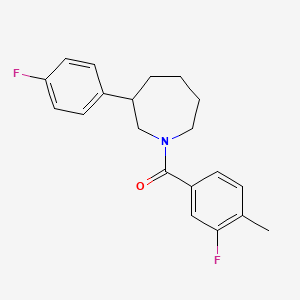
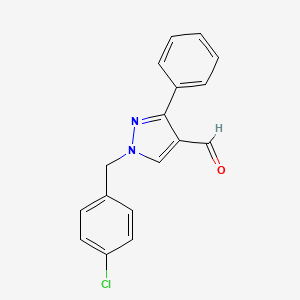
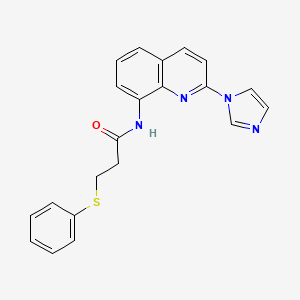
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)
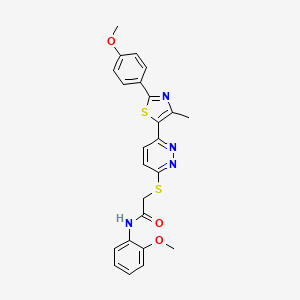
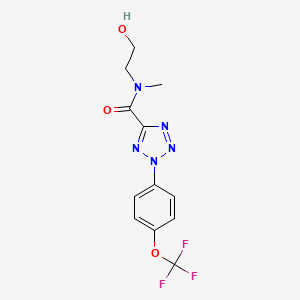
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)
